

physical and chemical properties of 1-(Benzyloxy)-2-bromobenzene

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Compound of Interest

Compound Name: 1-(Benzyloxy)-2-bromobenzene

Cat. No.: B139812

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An In-depth Technical Guide to 1-(Benzyloxy)-2-bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Benzyloxy)-2-bromobenzene is an aromatic ether that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzyl ether and a bromo substituent on a benzene ring, offers multiple reaction sites for the construction of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of **1-(Benzyloxy)-2-bromobenzene**, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and development.

Physical and Chemical Properties

The physical and chemical properties of **1-(Benzyloxy)-2-bromobenzene** are summarized below. It is important to note that while some data is available, specific experimental values for properties such as melting point and solubility are not widely reported. In such cases, properties of analogous compounds are provided for reference.

Physical Properties

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ BrO	[1] [2]
Molecular Weight	263.13 g/mol	[1] [2]
CAS Number	31575-75-4	[1] [2]
Appearance	Not specified (likely a liquid or low-melting solid at room temperature)	
Boiling Point	No data available	[1]
Melting Point	No data available	
Density	No data available	
Solubility	Insoluble in water. Soluble in common organic solvents like diethyl ether, ethanol, chloroform, and benzene.	

Chemical Properties

Property	Description	Source
Chemical Name	1-(Benzyloxy)-2-bromobenzene	[1][2]
Synonyms	2-Bromophenyl benzyl ether	[3]
Stability	Stable under normal laboratory conditions. Should be stored in a cool, dry place away from moisture and strong oxidizing agents.	[4]
Reactivity	The presence of the bromo substituent allows for various cross-coupling reactions. The benzyl ether linkage can be cleaved under specific conditions. The aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.	[4][5]

Synthesis of 1-(Benzyloxy)-2-bromobenzene

The most common and direct method for the synthesis of **1-(Benzyloxy)-2-bromobenzene** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2-bromophenol is deprotonated by a base to form the corresponding phenoxide, which then attacks benzyl chloride (or benzyl bromide) to form the desired ether.[6][7]

Experimental Protocol: Williamson Ether Synthesis

Materials:

- 2-Bromophenol

- Benzyl chloride
- Potassium carbonate (K_2CO_3) or Sodium hydroxide ($NaOH$)
- Acetone or N,N-Dimethylformamide (DMF)
- Dichloromethane (CH_2Cl_2) or Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous $NaCl$ solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.0 eq) and the chosen solvent (acetone or DMF).
- **Addition of Base:** Add potassium carbonate (1.5 - 2.0 eq) or sodium hydroxide (1.2 eq) to the flask. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.
- **Addition of Alkylating Agent:** Slowly add benzyl chloride (1.1 eq) to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and maintain the temperature for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

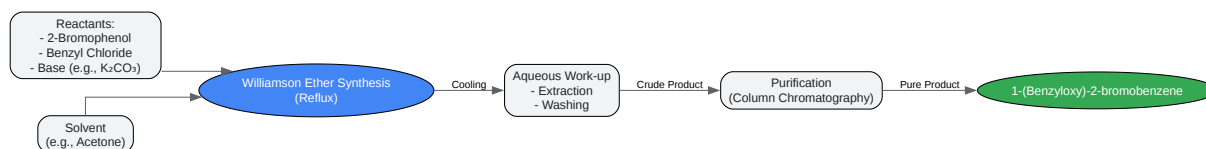
- Work-up:
 - Once the reaction is complete, cool the mixture to room temperature.
 - If using acetone, filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure. If using DMF, pour the reaction mixture into water.
 - Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
 - Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude **1-(Benzyloxy)-2-bromobenzene** can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Potential Applications

1-(Benzyloxy)-2-bromobenzene is a versatile building block in organic synthesis. The presence of the bromine atom makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 2-position. The benzyloxy group can serve as a protecting group for the phenol, which can be deprotected at a later stage of a synthetic sequence. These features make **1-(Benzyloxy)-2-bromobenzene** a useful precursor for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

Visualizations

Synthesis Workflow of 1-(Benzyloxy)-2-bromobenzene



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Caption: Workflow for the synthesis of **1-(Benzyloxy)-2-bromobenzene**.

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